

Application Notes and Protocols: Sucrose 6'-Laurate as a Food Emulsifier

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Compound of Interest

Compound Name: Sucrose, 6'-laurate

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Introduction

Sucrose 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant with significant applications in the food industry as an emulsifier.^{[1][2]} Its amphipathic nature, possessing a hydrophilic sucrose head and a lipophilic laurate tail, allows it to effectively reduce the interfacial tension between oil and water phases, thereby stabilizing emulsions.^{[2][3]} This document provides detailed application notes and protocols for the use of Sucrose 6'-laurate in food technology, focusing on its functional properties, regulatory status, and practical implementation in food formulations.

Sucrose laurate is a white to off-white powder and is a component of the broader category of sucrose fatty acid esters.^[1] These esters are known for their wide range of Hydrophilic-Lipophilic Balance (HLB) values, which allows for their use in various emulsion types.^[2] Sucrose monolaurate has a high HLB value, typically around 16, making it an excellent oil-in-water emulsifier.^[3] It is stable over a pH range of 4 to 8 and can withstand heating up to 185°C, rendering it suitable for a variety of food processing conditions.^[2]

Regulatory Status

The U.S. Food and Drug Administration (FDA) has approved the use of sucrose fatty acid esters as direct food additives.^[4] Sucrose, a primary component of sucrose laurate, is Generally Recognized as Safe (GRAS).^[5] The safety of various fatty acids, including lauric

acid, has also been assessed and they are considered safe for use in food and cosmetics.[4] For specific applications and regions, it is recommended to consult the latest regulatory guidelines.

Applications in Food Technology

Sucrose 6'-laurate is primarily utilized in the food industry to create and stabilize oil-in-water emulsions. Its high HLB value makes it particularly effective in incorporating small amounts of oil-based ingredients into aqueous systems.

Key applications include:

- **Beverages:** It is used to emulsify flavoring oils, colors, and oil-soluble vitamins and nutraceuticals (e.g., omega-3 fatty acids) into clear beverages, preventing ringing and sedimentation.[6]
- **Dairy Products:** In products like ice cream and flavored milk, it helps to improve texture, prevent fat separation, and enhance mouthfeel.
- **Confections and Bakery:** It can be used in frostings, chewing gum, and baked goods to improve texture and stability.[7]
- **Sauces and Dressings:** It aids in the formation of stable emulsions in products like mayonnaise and salad dressings.
- **Antimicrobial Agent:** Studies have shown that sucrose laurate can inhibit the growth of thermophilic spores, suggesting its potential as a preservative adjunct in low-acid canned foods.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Sucrose 6'-laurate.

Table 1: Physicochemical Properties of Sucrose Laurate

Property	Value	Reference
Molecular Formula	C24H44O12	[1]
Molecular Weight	524.6 g/mol	[1]
Appearance	White to off-white powder	[1]
HLB Value (monolaurate)	~16	[3]
Melting Point	40 - 60 °C	[2]
pH Stability Range	4 - 8	[2]
Thermal Stability	Up to 185 °C	[2]

Table 2: Recommended Usage Levels of Sucrose Esters of Fatty Acids in Beverages

Food Category	Food Use	Maximum Use Level (mg/kg)	Reference
14.1.1.2	Table waters and soda water	220	[6]
14.1.2.1	Fruit Juice	220	[6]
14.1.4	Water-based flavored drinks	220	[6]
14.1.4.1	Carbonated water-based flavored drinks	195	[6]
14.1.4.2	Non-carbonated water-based flavored drinks	50	[6]
14.1.5	Coffee, coffee substitutes, tea, herbal infusions	100	[6]

Experimental Protocols

Protocol for Preparation of a Beverage Emulsion

This protocol describes the preparation of a stable oil-in-water beverage emulsion using Sucrose 6'-laurate.

Materials:

- Sucrose 6'-laurate powder
- Flavoring oil (e.g., orange oil, lemon oil)
- Distilled water
- High-shear mixer (e.g., homogenizer, microfluidizer)
- Beakers and magnetic stirrer

Procedure:

- Preparation of the Aqueous Phase:
 - Weigh the required amount of distilled water into a beaker.
 - Add the desired concentration of Sucrose 6'-laurate (typically 0.05% to 0.5% w/w) to the water while stirring with a magnetic stirrer.
 - Gently heat the solution to 40-50°C to facilitate the dissolution of the sucrose ester. Continue stirring until a clear solution is obtained.
- Preparation of the Oil Phase:
 - Weigh the flavoring oil in a separate container. The oil phase concentration is typically low in beverages (e.g., 0.1% to 1% w/w).
- Pre-emulsification:
 - Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with the magnetic stirrer.

- Continue stirring for 10-15 minutes to form a coarse pre-emulsion.
- Homogenization:
 - Transfer the pre-emulsion to a high-shear mixer.
 - Homogenize the mixture at high speed. The specific parameters (pressure, time) will depend on the equipment used and the desired particle size of the emulsion. For example, using a high-pressure homogenizer, one might process the emulsion at 20-30 MPa for 2-3 passes.
- Evaluation of the Emulsion:
 - Visually inspect the emulsion for any signs of phase separation.
 - Measure the particle size distribution using a laser diffraction particle size analyzer. A smaller and narrower distribution indicates a more stable emulsion.
 - Store the emulsion under relevant conditions (e.g., refrigerated, ambient) and monitor for stability over time by observing creaming or sedimentation.

Protocol for Evaluation of Emulsion Stability

This protocol outlines methods to assess the stability of the prepared emulsion.

Materials:

- Prepared beverage emulsion
- Graduated cylinders or test tubes
- Centrifuge (optional)
- Particle size analyzer
- Microscope

Procedure:

- Creaming Index:
 - Pour a known volume of the emulsion into a graduated cylinder and seal it.
 - Store the cylinder at a specific temperature (e.g., 4°C or 25°C) and observe it at regular intervals (e.g., every 24 hours for a week).
 - Measure the height of the cream layer (H_c) and the total height of the emulsion (H_t).
 - Calculate the Creaming Index (CI) as: $CI (\%) = (H_c / H_t) * 100$. A lower CI indicates higher stability.
- Accelerated Stability Test (Centrifugation):
 - Place a sample of the emulsion in a centrifuge tube.
 - Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 15 minutes).
 - Observe the sample for any phase separation. This method provides a rapid assessment of long-term stability.
- Particle Size Analysis:
 - Measure the particle size of the emulsion immediately after preparation and at set time points during storage.
 - An increase in the average particle size over time (due to coalescence) indicates emulsion instability.
- Microscopic Observation:
 - Place a drop of the emulsion on a microscope slide and cover with a coverslip.
 - Observe the emulsion under a light microscope to visualize the oil droplets. Changes in droplet size and distribution over time can indicate instability.

Diagrams

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